molecular formula C11H8ClN5 B13804128 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- CAS No. 71347-53-0

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl-

Cat. No.: B13804128
CAS No.: 71347-53-0
M. Wt: 245.67 g/mol
InChI Key: UCZAKWKTMHRJRB-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the triazole family, known for its versatile chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzaldehyde in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2-chlorophenyl)-3-methyl- stands out due to its dual inhibition of PARP-1 and EGFR, making it a potent candidate for anticancer therapy . Its unique structure allows for specific interactions with these molecular targets, enhancing its therapeutic potential.

Properties

CAS No.

71347-53-0

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

7-(2-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-4-2-3-5-9(8)12/h2-6H,1H3

InChI Key

UCZAKWKTMHRJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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